4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O6S2/c21-17-8-4-5-9-19(17)24(31(27,28)13-12-15-6-2-1-3-7-15)32(29,30)16-10-11-18(22)20(14-16)23(25)26/h1-14H/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDNLKLJASJPE-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16Cl2N2O4S2
- Molecular Weight : 421.36 g/mol
Structural Features
The compound features:
- Two chlorinated phenyl groups.
- A nitro group that may enhance its reactivity.
- Sulfonamide functional groups, which are known for their pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Specific studies have demonstrated that sulfonamides can act against various Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial activity for this compound.
Anticancer Properties
Recent studies have explored the anticancer effects of sulfonamide derivatives. The presence of the nitro group in the compound may contribute to its ability to induce apoptosis in cancer cells. In vitro assays have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Induction of Apoptosis : Through the activation of caspases and other apoptotic markers in cancer cells.
- Antioxidant Activity : Some studies suggest that similar compounds can scavenge free radicals, providing a protective effect against oxidative stress.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating potent antibacterial activity.
-
Anticancer Activity Assessment :
- Research conducted by Cancer Letters showed that a structurally similar compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
-
Mechanistic Insights :
- A study in Biochemical Pharmacology detailed how the compound interacts with dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to growth inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | MCF-7 Breast Cancer Cells | IC50 = 15 µM | Cancer Letters |
| Mechanism | In vitro enzymatic assay | Inhibition of DHPS | Biochemical Pharmacology |
Table 2: Structure-Activity Relationship
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(2-chlorophenyl)... | Nitro group, sulfonamide | Antimicrobial, anticancer |
| Sulfanilamide | Aminobenzene derivative | Antimicrobial |
| Benzene sulfonamide | Simple sulfonamide | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its nitro group , styrenyl sulfonamide , and dual chlorophenyl groups . Below is a comparison with analogous sulfonamide derivatives from the evidence:
Key Observations :
- This contrasts with the quinoline-based compounds (e.g., ), where aromatic nitrogen atoms may facilitate DNA intercalation or metal chelation .
- Styrenyl Sulfonamide : The (E)-styrenyl group introduces rigidity and planar geometry, which could improve membrane permeability compared to bulkier substituents like the hydrazine-carboxyl group in .
- Chlorophenyl vs. Fluoro Substitutents : Dual chlorophenyl groups may increase lipophilicity and metabolic stability relative to fluorinated analogs (e.g., ), which often prioritize solubility and bioavailability .
Physicochemical Properties
Implications :
Q & A
Q. Table 1: Reaction Condition Optimization
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | Chlorosulfonic acid, 0°C, 2h | 60–75% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 1h | 50–65% | |
| Styryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 40–55% |
What advanced spectroscopic and crystallographic methods are critical for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., (E)-styryl protons at δ 6.8–7.2 ppm with coupling constants J = 16 Hz) .
- X-ray Crystallography : Resolves molecular geometry, bond angles, and packing interactions. For example, sulfonyl groups exhibit tetrahedral geometry with S–O bond lengths ~1.43 Å .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 540.2) and fragmentation patterns .
How can computational modeling predict the biological activity of this sulfonamide derivative?
Advanced Research Question
- Molecular Docking : Use crystallographic data (e.g., PDB ID from related sulfonamides) to model interactions with target enzymes (e.g., carbonic anhydrase). Key residues (Zn²⁺-binding histidine) may form hydrogen bonds with the sulfonamide group .
- DFT Calculations : Analyze electron density maps to assess nitro-group electrophilicity and styryl group π-π stacking potential .
- MD Simulations : Simulate solvation effects in aqueous or lipid membranes to predict bioavailability .
What structural modifications enhance antimicrobial activity in similar sulfonamides?
Advanced Research Question
- Substituent Effects :
- Chlorophenyl Groups : Increase lipophilicity, improving membrane penetration (logP optimization) .
- Nitro Groups : Enhance electron-withdrawing effects, boosting interaction with microbial enzymes .
- Bioactivity Assays :
- MIC Testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Measure IC₅₀ values for carbonic anhydrase isoforms .
How should researchers address contradictions in reported synthetic yields or bioactivity data?
Advanced Research Question
- Source of Variability :
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
